molecular formula CH4O B056482 Methanol-d3 CAS No. 1849-29-2

Methanol-d3

Cat. No. B056482
CAS RN: 1849-29-2
M. Wt: 35.06 g/mol
InChI Key: OKKJLVBELUTLKV-FIBGUPNXSA-N
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Description

Synthesis Analysis

Methanol-d3 can be synthesized from biomass-derived syngas . The yield of methanol is most sensitive to temperature, pressure, CO2/CO, and H2/(CO+CO2) molar ratios . The optimized values of methanol yield were 92.72% and 45.35%, achieved at 473 K, 9 MPa .


Molecular Structure Analysis

The molecular formula of Methanol-d3 is CHD3O . The average mass is 35.060 Da and the mono-isotopic mass is 35.045044 Da .


Chemical Reactions Analysis

Methanol-d3 may be used in the preparation of [Al(CH3)2OCD3]3 by reacting with trimethylaluminum for use in spectroscopic analysis of dialkylaluminum alkoxides and the trialkylaluminum-ether complex .


Physical And Chemical Properties Analysis

Methanol-d3 has a density of 0.8±0.1 g/cm3, a boiling point of 48.1±3.0 °C at 760 mmHg, and a vapor pressure of 265.4±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 35.2±0.0 kJ/mol and a flash point of 11.1±0.0 °C .

Scientific Research Applications

NMR Solvent

Methanol-d3 is widely used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy . NMR is a powerful analytical tool used in chemistry and biochemistry to investigate the properties of organic molecules. Methanol-d3, with its deuterium atoms, provides a different magnetic environment for the nuclei in the sample, enhancing the resolution of the NMR spectra.

Spectroscopic Analysis

Methanol-d3 is used in the preparation of [Al(CH3)2OCD3]3 by reacting with trimethylaluminum . This is used in the spectroscopic analysis of dialkylaluminum alkoxides and the trialkylaluminum-ether complex. This helps in understanding the structure and behavior of these complexes.

Chemical Synthesis

In chemical synthesis, Methanol-d3 can be used as a source of the CD3 group . The deuterium atoms can be incorporated into other molecules, which is useful in isotopic labeling studies. These studies can provide valuable information about reaction mechanisms.

Safety and Hazards

Methanol-d3 is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes damage to organs . Safety measures include wearing respiratory protection, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Methanol, including “low carbon” methanol such as Methanol-d3, is essential for the chemical industry and represents an emerging fuel for a wide range of uses . With the right policies, renewable methanol could become cost-competitive by 2050 or earlier .

properties

IUPAC Name

trideuteriomethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171669
Record name (2H3)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

35.060 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanol-d3

CAS RN

1849-29-2
Record name Methan-d3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1849-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H3)Methanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H3)Methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H3)methanol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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